Ruzadolane
Overview
Mechanism of Action
Target of Action
Ruzadolane, also known as UP 26-91, is primarily a serotonin receptor antagonist . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction.
Mode of Action
As a serotonin receptor antagonist, this compound works by blocking the action of serotonin , a neurotransmitter that affects mood, appetite, sleep, memory, and learning . By inhibiting the action of serotonin, this compound can alter these physiological processes.
Biochemical Pathways
As a serotonin receptor antagonist, it is likely to impact theserotonergic pathways in the brain, which are involved in mood regulation and other cognitive functions .
Result of Action
This compound was developed as a non-narcotic, centrally acting analgesic agent for the treatment of anxiety disorder and pain . This suggests that the molecular and cellular effects of this compound’s action may involve the reduction of pain and anxiety symptoms.
Biochemical Analysis
Biochemical Properties
Ruzadolane is known to interact with the serotonin receptor as an antagonist . This interaction plays a crucial role in its function as a centrally-acting analgesic agent
Cellular Effects
As a centrally-acting analgesic agent, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action is primarily through its antagonistic interaction with the serotonin receptor . This interaction is likely to influence various biochemical processes at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The preparation of Ruzadolane involves synthetic routes and specific reaction conditions. One method includes dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter
Chemical Reactions Analysis
Ruzadolane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ruzadolane has been primarily used in scientific research for its potential as a non-narcotic analgesic agent. Its applications include:
Chemistry: Studying its chemical properties and reactions.
Biology: Investigating its effects on serotonin receptors and its potential as an analgesic.
Medicine: Exploring its potential for treating anxiety disorders and pain.
Industry: Limited applications due to the discontinuation of its development
Comparison with Similar Compounds
Ruzadolane is unique in its non-narcotic, centrally acting analgesic properties. Similar compounds include:
Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting.
Granisetron: Another serotonin receptor antagonist with similar applications.
Tropisetron: Used for the same purposes as ondansetron and granisetron.
This compound’s uniqueness lies in its potential for treating anxiety disorders and pain without the narcotic effects seen in other analgesics .
Properties
IUPAC Name |
3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKBLLCVOKCEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151181 | |
Record name | Ruzadolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115762-17-9 | |
Record name | Ruzadolane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruzadolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUZADOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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